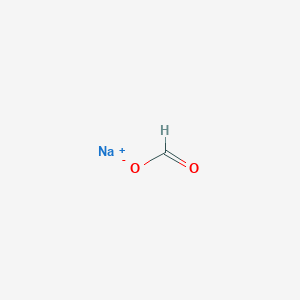

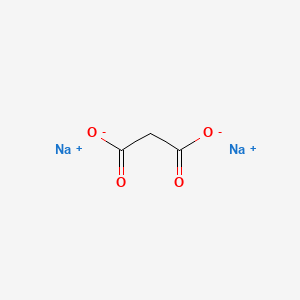

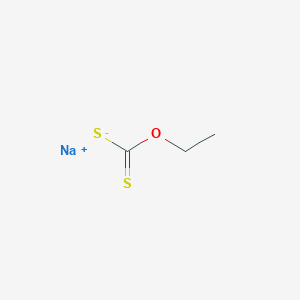

sodium;formate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium formate, also known as sodium methanoate, is the sodium salt of formic acid. It is a white, deliquescent powder with the chemical formula HCOONa. This compound is widely used in various industrial applications due to its unique properties, such as its ability to act as a buffering agent and its solubility in water .

Synthetic Routes and Reaction Conditions:

- Sodium formate is commonly produced by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure:

Commercial Production: CO+NaOH→HCOONa

Another method involves neutralizing formic acid with sodium hydroxide:Neutralization: HCOOH+NaOH→HCOONa+H2O

Laboratory Synthesis: In the laboratory, sodium formate can be prepared by neutralizing formic acid with sodium carbonate or by reacting chloroform with an alcoholic solution of sodium hydroxide.

Industrial Production Methods:

By-product Formation: Sodium formate is also formed as a by-product in the production of pentaerythritol and in the crossed Cannizzaro reaction of formaldehyde.

Types of Reactions:

- Sodium formate can undergo dehydrogenation to produce hydrogen gas and carbon dioxide:

Dehydrogenation: 2HCOONa→2CO2+2H2

It can act as a formylating agent, introducing a formyl group to other compounds:Formylation: R-H+HCOONa→R-CHO+NaH

Common Reagents and Conditions:

Catalysts: Metals or metal oxides such as nickel or cobalt are often used as catalysts in dehydrogenation reactions.

Strong Bases and Reducing Agents: These are typically used in formylation reactions.

Major Products:

Hydrogen Gas and Carbon Dioxide: From dehydrogenation reactions.

Aldehydes: From formylation reactions.

Wissenschaftliche Forschungsanwendungen

Sodium formate has a wide range of applications in scientific research and industry:

Hydrogen Production: It is used in the dehydrogenation process to produce hydrogen gas, a clean energy source.

Formaldehyde Production: Sodium formate is employed in the synthesis of formaldehyde, which is used in resins and adhesives.

Heterogeneous Catalysis: It serves as a sacrificial electron donor in oxidation reactions.

Organic Synthesis: Sodium formate is utilized in the synthesis of various organic compounds, including alcohols, acids, and esters.

Metal Extraction: It is used in hydrometallurgical processes for extracting metals from ores.

Sodium-Ion Batteries: Sodium formate is used as a sodium compensation additive to improve the cycling performance of sodium-ion batteries.

Wirkmechanismus

Sodium formate exerts its effects through various mechanisms:

Dehydrogenation: It decomposes to produce hydrogen gas and carbon dioxide, often catalyzed by metals or metal oxides.

Formylation: It introduces a formyl group to other compounds, typically involving strong bases and reducing agents.

Buffering Agent: As a salt of a weak acid and a strong base, sodium formate acts as a buffering agent in aqueous solutions.

Vergleich Mit ähnlichen Verbindungen

Sodium formate can be compared with other formates such as:

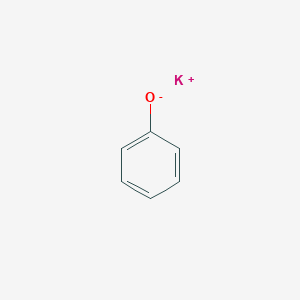

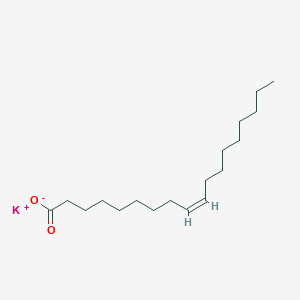

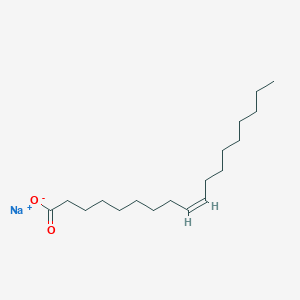

Potassium Formate (HCOOK): Similar in properties but with potassium as the cation.

Calcium Formate (Ca(HCOO)2): Used in construction as a setting accelerator for concrete.

Magnesium Formate (Mg(HCOO)2): Used in various industrial applications .

Uniqueness:

Versatility: Sodium formate’s ability to act as a buffering agent, reducing agent, and formylating agent makes it unique among formates.

Industrial Applications: Its wide range of applications in hydrogen production, formaldehyde synthesis, and metal extraction highlights its industrial significance.

Eigenschaften

IUPAC Name |

sodium;formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.007 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)